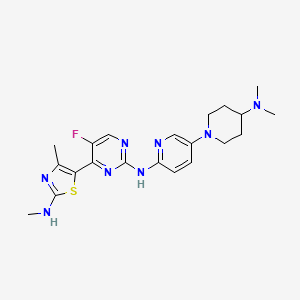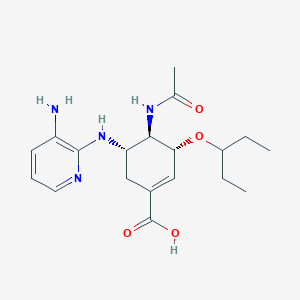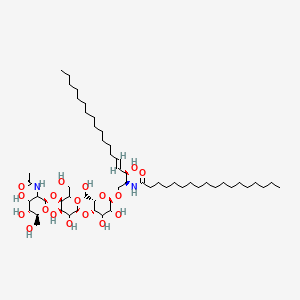
Ganglioside GM2, Asialo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ganglioside GM2, Asialo is a glycosphingolipid that lacks the sialic acid residue present in ganglioside GM2. It is composed of three monosaccharide residues and a fatty acid of variable chain length . Gangliosides are essential components of cell membranes, particularly in the central nervous system, where they play crucial roles in cell signaling, cell-to-cell communication, and synaptic plasticity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Ganglioside GM2, Asialo involves the removal of the sialic acid residue from ganglioside GM2. This can be achieved through enzymatic hydrolysis using specific sialidases or chemical methods involving acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as bovine brain tissue. The process includes lipid extraction, chromatographic separation, and subsequent chemical or enzymatic modification to remove the sialic acid residue .
Analyse Des Réactions Chimiques
Types of Reactions: Ganglioside GM2, Asialo undergoes various chemical reactions, including:
Oxidation: Non-enzymatic oxidation can lead to the formation of other gangliosides and oxidized derivatives.
Hydrolysis: Enzymatic hydrolysis by β-hexosaminidase A in the presence of GM2 activator protein.
Common Reagents and Conditions:
Oxidation: Fenton reaction conditions using hydrogen peroxide and ferrous ions.
Hydrolysis: β-hexosaminidase A enzyme and GM2 activator protein under physiological conditions.
Major Products Formed:
Applications De Recherche Scientifique
Ganglioside GM2, Asialo has diverse applications in scientific research:
Chemistry: Used as a model compound to study glycosphingolipid chemistry and interactions.
Biology: Investigated for its role in cell signaling, cell-to-cell communication, and synaptic plasticity.
Medicine: Studied for its involvement in neurodegenerative diseases and potential therapeutic applications.
Industry: Utilized in the development of ganglioside-based therapeutics and diagnostic tools.
Mécanisme D'action
Ganglioside GM2, Asialo interacts with cell surface receptors, initiating signal transduction pathways that regulate various cellular processes. It plays a role in modulating immune responses, protecting cells from complement attack, and facilitating cell-to-cell communication . The compound’s effects are mediated through its interactions with specific receptors and the activation of downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Ganglioside GM1: Contains a sialic acid residue and is involved in neuroprotection and cell signaling.
Ganglioside GM2: Similar to Ganglioside GM2, Asialo but contains a sialic acid residue.
Ganglioside GD1a, GD1b, GT1b: Other gangliosides with varying numbers of sialic acid residues and distinct biological functions.
Uniqueness: this compound is unique due to the absence of the sialic acid residue, which alters its biological activity and interactions compared to other gangliosides. This structural difference makes it a valuable tool for studying the specific roles of sialic acid in glycosphingolipid function and its implications in health and disease .
Propriétés
Formule moléculaire |
C56H104N2O18 |
|---|---|
Poids moléculaire |
1093.4 g/mol |
Nom IUPAC |
N-[(E,2S,3R)-1-[(2R,5S,6S)-5-[(2S,4R,5R)-5-[(2R,5R,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide |
InChI |
InChI=1S/C56H104N2O18/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-44(64)58-39(40(63)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)37-71-55-50(69)48(67)53(42(35-60)73-55)76-56-51(70)49(68)52(43(36-61)74-56)75-54-45(57-38(3)62)47(66)46(65)41(34-59)72-54/h30,32,39-43,45-56,59-61,63,65-70H,4-29,31,33-37H2,1-3H3,(H,57,62)(H,58,64)/b32-30+/t39-,40+,41-,42-,43?,45?,46-,47?,48?,49+,50?,51?,52-,53+,54+,55+,56-/m0/s1 |
Clé InChI |
FOCMISOLVPZNSV-ZURMXPEJSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C(C([C@@H]([C@@H](O1)CO)O[C@H]2C([C@H]([C@H](C(O2)CO)O[C@@H]3C(C([C@H]([C@@H](O3)CO)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


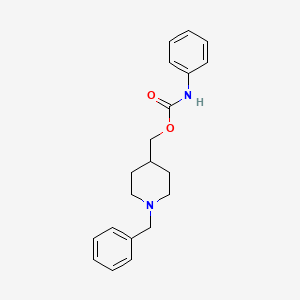
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)
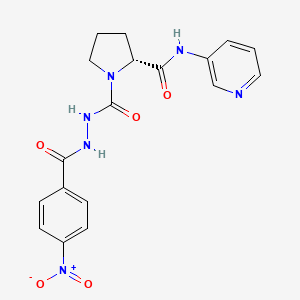
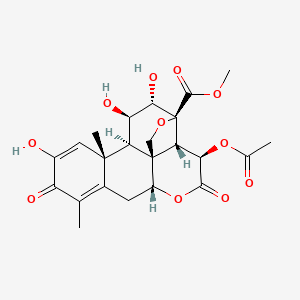
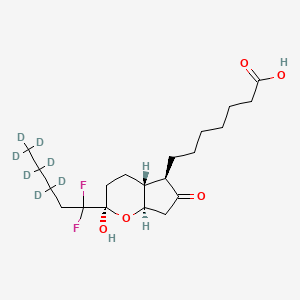

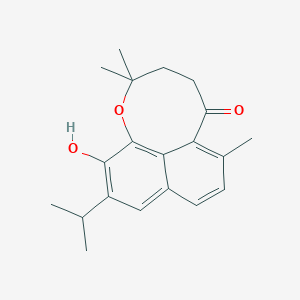
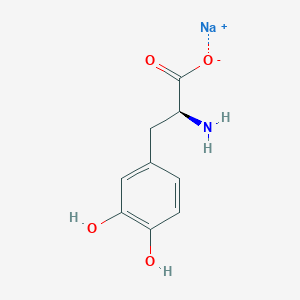
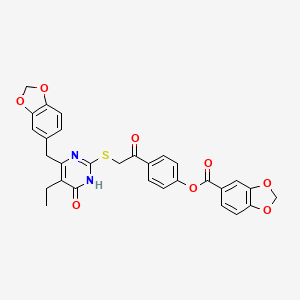
![2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B12402483.png)
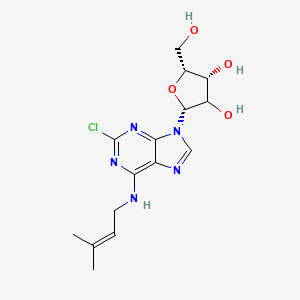
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12402496.png)
